2-methyl-N-((6-morpholinopyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-methyl-N-((6-morpholinopyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide” is a complex organic molecule that contains several functional groups and rings. These include a morpholine ring, a pyridine ring, a tetrahydrobenzimidazole ring, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The morpholine ring provides a polar, hydrophilic character to the molecule, while the benzimidazole ring is a planar, aromatic system .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the conditions and the reagents used. The presence of the carboxamide group could potentially allow for reactions involving the carbonyl or the amide nitrogen .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the morpholine ring could increase the compound’s solubility in polar solvents .Scientific Research Applications
Synthesis and Functionalization
The compound is part of a broader class of chemicals involved in various synthesis and functionalization reactions in organic chemistry. For example, experimental and theoretical studies have been conducted on the functionalization reactions of related compounds, leading to the synthesis of novel heterocyclic structures. Such reactions are fundamental in the development of new materials and bioactive molecules (Yıldırım, Kandemirli, & Demir, 2005).
Catalysis
Compounds within this family have been explored for their roles in catalytic processes, particularly in facilitating redox-annulations. This has enabled the synthesis of polycyclic imidazolidinone derivatives, which are of interest in pharmaceutical research and development due to their potential biological activities (Zhu, Lv, Anesini, & Seidel, 2017).
Heterocyclic Synthesis
The compound is also relevant in the synthesis of diverse heterocyclic compounds, which are crucial in the discovery and development of new drugs. Novel N-cycloalkanes, morpholine, and piperazine derivatives have been synthesized, showcasing the compound's utility in creating complex molecular architectures with potential pharmacological applications (Ho & Suen, 2013).
Corrosion Inhibition
Research has been conducted on the use of related benzimidazole derivatives as corrosion inhibitors for metals in acidic environments. This application is significant in the field of materials science, particularly for protecting industrial machinery and infrastructure from corrosive damage (Yadav et al., 2016).
Antiviral Activity
Compounds structurally related to 2-methyl-N-((6-morpholinopyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide have been designed and tested as antiviral agents. This highlights the potential of such compounds in contributing to the development of new therapies for viral infections (Hamdouchi et al., 1999).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to show a broad range of biological activities . They have been used in the development of new drugs due to their diverse chemical and biological properties .
Mode of Action
It is known that imidazole derivatives interact with their targets in a variety of ways, depending on the specific biological activity . The interaction with the target can lead to changes in the target’s function, which can result in a therapeutic effect .
Biochemical Pathways
Imidazole derivatives are known to affect a variety of biochemical pathways due to their broad spectrum of pharmacological activities . The downstream effects of these interactions can vary widely, depending on the specific biological activity of the compound .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .
Result of Action
Imidazole derivatives have been reported to show a variety of effects at the molecular and cellular level, depending on their specific biological activity .
Action Environment
It is known that environmental factors can influence the action of many drugs, and this is likely to be the case for this compound as well .
Future Directions
Properties
IUPAC Name |
2-methyl-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-13-22-16-4-3-15(10-17(16)23-13)19(25)21-12-14-2-5-18(20-11-14)24-6-8-26-9-7-24/h2,5,11,15H,3-4,6-10,12H2,1H3,(H,21,25)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZFFGGZIMNASD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)NCC3=CN=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.